molecular formula C29H33N5O2 B10869348 2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide

2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide

Cat. No.: B10869348
M. Wt: 483.6 g/mol
InChI Key: LNGBQWYZSHIVFW-UHFFFAOYSA-N
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Description

2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzo[b,e][1,4]diazepine core, which is a structure commonly found in pharmacologically active molecules. The presence of an imidazole ring and an acetamide group further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Dibenzo[b,e][1,4]diazepine Core: This step often starts with the condensation of appropriate benzene derivatives under acidic or basic conditions to form the diazepine ring.

    Introduction of the 4-Methylphenyl Group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Imidazole Ring: This step involves the reaction of an imidazole derivative with the intermediate compound, often facilitated by coupling reagents like EDCI or DCC.

    Formation of the Acetamide Group: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: Its structure allows it to bind to specific receptors, which can be studied for potential therapeutic applications.

Medicine

    Drug Development: The compound’s pharmacophore can be modified to develop new drugs targeting specific diseases.

    Diagnostics: It can be used in the development of diagnostic agents for imaging or detecting specific biomolecules.

Industry

    Polymer Production: The compound can be used as a monomer or additive in the production of specialized polymers.

    Agriculture: It can be explored for use in agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The dibenzo[b,e][1,4]diazepine core can interact with the active sites of enzymes, inhibiting their activity. The imidazole ring can bind to metal ions or other cofactors, altering the function of metalloproteins. The acetamide group can form hydrogen bonds with target molecules, stabilizing the compound’s binding.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with a similar core structure but different functional groups.

    Imidazole Derivatives: Compounds like histamine, which also contain an imidazole ring and have biological activity.

    Acetamide Derivatives: Compounds like paracetamol, which contain an acetamide group and are used in medicine.

Uniqueness

The unique combination of the dibenzo[b,e][1,4]diazepine core, imidazole ring, and acetamide group in 2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide provides it with a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C29H33N5O2

Molecular Weight

483.6 g/mol

IUPAC Name

2-[9,9-dimethyl-6-(4-methylphenyl)-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-N-[2-(1H-imidazol-5-yl)ethyl]acetamide

InChI

InChI=1S/C29H33N5O2/c1-19-8-10-20(11-9-19)28-27-23(14-29(2,3)15-25(27)35)33-22-6-4-5-7-24(22)34(28)17-26(36)31-13-12-21-16-30-18-32-21/h4-11,16,18,28,33H,12-15,17H2,1-3H3,(H,30,32)(H,31,36)

InChI Key

LNGBQWYZSHIVFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2CC(=O)NCCC5=CN=CN5

Origin of Product

United States

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